molecular formula C22H13Cl3N2OS B2792925 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide CAS No. 338396-98-8

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B2792925
CAS No.: 338396-98-8
M. Wt: 459.77
InChI Key: VVIYYGJPDMEWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazole derivatives can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary depending on the specific substituents on the thiazole ring . For “this compound”, the specific properties are not detailed in the available resources.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, and they often involve the alteration of key biochemical pathways in the body .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiazole derivatives are known to have diverse biological activities, which can result in a variety of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity . .

Future Directions

Thiazole derivatives have shown significant therapeutic potential, leading to a growing interest in designing new antitumor agents . Future research could focus on modifying the structure of known derivatives with documented activity to develop new, effective drugs .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2OS/c23-15-9-10-19(18(25)11-15)26-21(28)13-5-7-14(8-6-13)22-27-20(12-29-22)16-3-1-2-4-17(16)24/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYYGJPDMEWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.